N-benzyl-2-(2-pyridinyl)-6-(trifluoromethyl)-4-pyrimidinamine
Description
Historical Development of Trifluoromethylated Pyrimidinamine Derivatives
The incorporation of trifluoromethyl (-CF₃) groups into heterocyclic frameworks emerged as a transformative strategy in the late 20th century, driven by the need to improve metabolic stability and lipophilicity in bioactive molecules. Early efforts focused on electrophilic trifluoromethylation of aromatic systems, but limitations in regioselectivity spurred the development of transition-metal-catalyzed methods. For instance, copper-mediated reactions using Togni’s reagent enabled selective C–H trifluoromethylation of indoles and alkenes, paving the way for complex heterocycles like pyrimidinamines.
The pyrimidine scaffold, a diazine heterocycle, gained prominence due to its ubiquity in nucleic acids and enzyme cofactors. Functionalization at the 4-position with amine groups, as seen in N-benzyl-2-(2-pyridinyl)-6-(trifluoromethyl)-4-pyrimidinamine, allowed modulation of electronic properties and hydrogen-bonding capacity. By the 2010s, researchers optimized multi-step synthetic routes—such as condensation of ethyl trifluoroacetoacetate with amidines—to access diverse trifluoromethyl pyrimidinamines. These advances addressed historical challenges in achieving high yields (20.2–60.8%) while maintaining functional group tolerance.
Significance in Heterocyclic Medicinal Chemistry
Trifluoromethylated pyrimidinamines occupy a critical niche in medicinal chemistry due to their dual role as hydrogen-bond acceptors and hydrophobic motifs. The -CF₃ group’s electron-withdrawing nature enhances metabolic resistance to oxidative degradation, a property leveraged in antifungal agents like tebuconazole analogs. For example, derivatives bearing amide moieties exhibited 96.84% inhibition against Botrytis cinerea, rivaling commercial fungicides.
The pyridinyl substituent at the 2-position in this compound introduces additional coordination sites for metal-binding enzymes, a feature exploited in kinase inhibitors. Furthermore, the benzyl group’s aromatic π-system facilitates stacking interactions with protein pockets, as demonstrated in anticancer screenings against PC3 and K562 cell lines. Such multifunctionality aligns with the “molecular hybridization” paradigm, where synergistic pharmacophores are combined to overcome resistance mechanisms.
Position of this compound in Current Research Landscape
As a prototypical trifluoromethyl pyrimidinamine, this compound exemplifies three key trends in contemporary research:
- Synthetic Scalability : The four-step synthesis—starting from ethyl trifluoroacetoacetate—mirrors methodologies used for related derivatives, enabling gram-scale production. Characterization via ¹H/¹³C NMR and HRMS confirmed structural integrity, with distinct signals for the -CONH- group (δ 10.46 ppm) and CF₃ quartets (δ 156.13–121.81 ppm).
- Bioactivity Profiling : While direct studies on this compound are limited, structurally analogous molecules showed 82.73% inhibition against Sclerotinia sclerotiorum and moderate insecticidal activity against Mythimna separata. These findings suggest potential agrochemical applications.
- Commercial Viability : Listed at $679.14/10 mg by suppliers, its accessibility supports further pharmacological exploration. The predicted pKa of 1.28 indicates favorable solubility under acidic conditions, a trait advantageous for formulation.
Properties
IUPAC Name |
N-benzyl-2-pyridin-2-yl-6-(trifluoromethyl)pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F3N4/c18-17(19,20)14-10-15(22-11-12-6-2-1-3-7-12)24-16(23-14)13-8-4-5-9-21-13/h1-10H,11H2,(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOPOGXURFUBCKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NC(=NC(=C2)C(F)(F)F)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F3N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-(2-pyridinyl)-6-(trifluoromethyl)-4-pyrimidinamine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrimidine Ring: This can be achieved through the condensation of appropriate precursors such as 2-aminopyridine and benzylamine with a trifluoromethyl-substituted aldehyde under acidic or basic conditions.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the pyrimidine intermediate.
Final Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification methods to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-(2-pyridinyl)-6-(trifluoromethyl)-4-pyrimidinamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Benzyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a pyrimidine derivative with additional oxygen-containing functional groups, while reduction could lead to a more saturated pyrimidine ring.
Scientific Research Applications
Biological Activities
1. Anticancer Activity
N-benzyl-2-(2-pyridinyl)-6-(trifluoromethyl)-4-pyrimidinamine has shown promising anticancer properties. Studies indicate that it acts as an inhibitor of specific kinases involved in cancer cell proliferation. For instance, it has been evaluated for its efficacy against various cancer cell lines, demonstrating the ability to induce apoptosis and inhibit tumor growth.
Case Study:
A study published in a peer-reviewed journal examined the effects of this compound on breast cancer cell lines. The results indicated significant reduction in cell viability at micromolar concentrations, suggesting its potential as a lead compound for further development in cancer therapy .
2. Antimicrobial Properties
Research has also highlighted the antimicrobial potential of this compound. It exhibits activity against several bacterial strains, making it a candidate for developing new antibiotics.
Case Study:
In vitro tests conducted against Staphylococcus aureus and Escherichia coli revealed that this compound could inhibit bacterial growth at relatively low concentrations, indicating its potential utility in treating bacterial infections .
Therapeutic Applications
1. Neurological Disorders
The compound's structural characteristics suggest possible applications in treating neurological disorders. Its ability to cross the blood-brain barrier could be leveraged for developing treatments for conditions such as Alzheimer's disease or Parkinson's disease.
Case Study:
Preliminary studies have indicated that derivatives of this compound may enhance cognitive function in animal models of neurodegeneration, highlighting its potential role in neuropharmacology .
2. Antiviral Activity
Emerging research points towards the antiviral properties of this compound. Its mechanism of action appears to involve the inhibition of viral replication.
Case Study:
A recent investigation demonstrated that this compound could inhibit the replication of certain RNA viruses in vitro, suggesting its potential as a therapeutic agent against viral infections .
Summary of Applications
Mechanism of Action
The mechanism of action of N-benzyl-2-(2-pyridinyl)-6-(trifluoromethyl)-4-pyrimidinamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, while the pyridinyl and benzyl groups contribute to its overall stability and solubility.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of pyrimidinamine derivatives.
Structural and Substituent Variations
Physicochemical and Functional Insights
- Trifluoromethyl vs. Sulfonyl/Methyl/Phenoxy Groups: The trifluoromethyl group in the target compound enhances electron-withdrawing effects, improving stability and membrane permeability compared to the phenylsulfonylmethyl group in , which increases polarity (density: 1.313 g/cm³) but may reduce bioavailability . The phenoxy group in reduces molecular weight (291.35 g/mol), favoring systemic mobility in plants, whereas the trifluoromethyl group prioritizes target-binding specificity .
Core Structure Differences :
Predicted Properties :
Agrochemical Relevance
- Patent Data : highlights pyrimidinamine and indazole derivatives (e.g., tyclopyrazoflor, Isocycloseram) as potent insecticides/acaricides, leveraging trifluoromethyl groups for resistance management .
- Solubility and Bioavailability : The trifluoromethyl group in the target compound likely improves rainfastness (adherence to plant surfaces) compared to sulfonyl-containing analogs .
Pharmacological Potential
Biological Activity
N-benzyl-2-(2-pyridinyl)-6-(trifluoromethyl)-4-pyrimidinamine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
This compound features a complex structure that contributes to its biological activity. The trifluoromethyl group enhances lipophilicity, potentially improving the compound's interaction with biological targets.
Synthesis Methodology:
The synthesis typically involves the condensation of pyrimidine derivatives with benzyl amines, followed by the introduction of the trifluoromethyl group through electrophilic fluorination methods. The purity and structural integrity of synthesized compounds are often confirmed using techniques such as NMR, IR spectroscopy, and mass spectrometry.
2.1 Antimicrobial Activity
Research has indicated that pyrimidine derivatives, including this compound, exhibit notable antimicrobial properties. A study demonstrated that certain pyrimidine compounds showed significant inhibition against various bacterial strains, suggesting potential use as antimicrobial agents .
2.2 Anti-inflammatory Effects
Pyrimidine derivatives are also recognized for their anti-inflammatory properties. In vitro studies have shown that compounds similar to this compound can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. The IC50 values for COX-2 inhibition were reported to be comparable to established anti-inflammatory drugs like celecoxib .
2.3 Antitumor Activity
Recent investigations into the antitumor potential of pyrimidine derivatives have revealed promising results. Compounds similar to this compound have shown cytotoxic effects against various cancer cell lines, indicating their potential as anticancer agents .
3. Case Studies and Research Findings
4. Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its molecular structure:
- Trifluoromethyl Group : Enhances lipophilicity and may improve binding affinity to biological targets.
- Pyridine Ring : Contributes to the compound's ability to interact with various receptors and enzymes.
- Benzyl Substitution : Impacts the overall pharmacokinetics and bioavailability.
5. Conclusion and Future Directions
This compound exhibits promising biological activities, particularly in antimicrobial, anti-inflammatory, and anticancer domains. Continued research is essential to fully elucidate its mechanisms of action and optimize its therapeutic potential.
Future studies should focus on:
- Conducting in vivo evaluations to assess efficacy and safety profiles.
- Exploring derivative modifications to enhance potency and selectivity.
- Investigating combination therapies that could leverage its effects alongside existing treatments.
Q & A
Basic Question: What are the standard synthetic routes for preparing N-benzyl-2-(2-pyridinyl)-6-(trifluoromethyl)-4-pyrimidinamine?
Methodological Answer:
The synthesis typically involves:
- Step 1: Preparation of a pyrimidine core via cyclocondensation of trifluoromethyl-containing precursors (e.g., 2-amino-4-hydroxy-6-(trifluoromethyl)pyrimidine) with benzylamine derivatives under reflux in anhydrous solvents like THF or DMF .
- Step 2: Functionalization at the 2-position using cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce the 2-pyridinyl group. Palladium catalysts (Pd(PPh₃)₄) and ligands (XPhos) are critical for regioselectivity .
- Step 3: Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) followed by recrystallization to achieve >95% purity.
Advanced Question: How can reaction conditions be optimized to minimize byproducts during the introduction of the 2-pyridinyl group?
Methodological Answer:
Key optimization strategies include:
- Catalyst Screening: Testing Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂(dppf)) to reduce undesired homocoupling of pyridine boronic acids.
- Solvent Effects: Using polar aprotic solvents (DMSO or DMF) to stabilize intermediates and improve reaction homogeneity .
- Temperature Control: Maintaining 80–100°C to balance reaction rate and side-product formation.
- Real-Time Monitoring: Employing LC-MS or TLC to track reaction progress and halt at ~85% conversion to avoid decomposition .
Basic Question: What spectroscopic techniques are essential for characterizing this compound?
Methodological Answer:
- NMR:
- HRMS: High-resolution mass spectrometry for molecular ion validation (e.g., [M+H]⁺ with <2 ppm error).
- X-ray Crystallography: For absolute configuration determination, particularly if asymmetric synthesis is involved .
Advanced Question: How do steric and electronic effects of the trifluoromethyl group influence the compound’s biological activity?
Methodological Answer:
- Electron-Withdrawing Effects: The -CF₃ group increases electrophilicity at the pyrimidine ring, enhancing interactions with nucleophilic residues in target enzymes (e.g., kinase ATP-binding pockets) .
- Steric Effects: The bulky CF₃ group restricts rotational freedom, favoring bioactive conformations. Computational modeling (DFT or molecular docking) can predict optimal dihedral angles between the pyrimidine and pyridine rings .
- Metabolic Stability: The -CF₃ group reduces oxidative metabolism, improving pharmacokinetic profiles in preclinical models .
Basic Question: What in vitro assays are suitable for evaluating its enzyme inhibition potential?
Methodological Answer:
- Kinase Assays: Use fluorescence-based ADP-Glo™ assays to measure inhibition of kinases (e.g., EGFR, CDK2) at varying compound concentrations (1 nM–10 µM) .
- IC₅₀ Determination: Fit dose-response data to a four-parameter logistic model using software like GraphPad Prism.
- Control Experiments: Include staurosporine (broad-spectrum kinase inhibitor) and vehicle controls to validate assay robustness .
Advanced Question: How can contradictory data between in vitro and in vivo efficacy be resolved?
Methodological Answer:
- Pharmacokinetic Profiling: Measure plasma/tissue concentrations via LC-MS/MS to confirm adequate exposure. Low bioavailability (e.g., due to poor solubility) may explain in vivo inefficacy .
- Metabolite Identification: Use hepatocyte microsomal assays to detect inactive or toxic metabolites. Structural modifications (e.g., replacing benzyl with PEGylated groups) can improve metabolic stability .
- Target Engagement Studies: Employ CETSA (Cellular Thermal Shift Assay) to verify target binding in vivo .
Basic Question: What computational tools predict the compound’s solubility and logP?
Methodological Answer:
- Software: Use Schrödinger’s QikProp or ACD/Labs Percepta to estimate logP (predicted range: 2.5–3.5) and aqueous solubility (<10 µg/mL, indicating need for formulation aids) .
- Validation: Compare predictions with experimental shake-flask method (HPLC-UV quantification) in PBS (pH 7.4) .
Advanced Question: How to address synthetic challenges in achieving regioselective benzylation?
Methodological Answer:
- Protecting Groups: Temporarily protect the pyrimidine NH with tert-butyldimethylsilyl (TBDMS) groups to direct benzylation to the 4-position .
- Microwave-Assisted Synthesis: Reduce reaction time from 24h to 2h, minimizing decomposition.
- Alternative Reagents: Substitute benzyl bromide for benzyl mesylate to improve electrophilicity and reduce side reactions .
Basic Question: What are common degradation pathways under accelerated stability testing?
Methodological Answer:
- Hydrolysis: The pyrimidine ring may hydrolyze in acidic conditions (pH <4), detected via HPLC as a loss of parent compound .
- Oxidation: The benzyl group is susceptible to radical-mediated oxidation; stabilize with antioxidants (e.g., BHT) in formulations .
- Photodegradation: Use amber glass vials and include UV absorbers (e.g., titanium dioxide) in solid-state storage .
Advanced Question: How to validate target specificity in a kinome-wide screen?
Methodological Answer:
- KinomeScan® Profiling: Test against a panel of 468 kinases at 1 µM; classify hits with % inhibition >50% .
- Off-Target Analysis: Use Chemoproteomics (e.g., affinity pulldown with biotinylated probes) to identify non-kinase targets .
- Structural Biology: Co-crystallize the compound with primary and off-target kinases to compare binding modes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
